2-Bromo-4-methyl-5-nitropyridine
Overview
Description
2-Bromo-4-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position, and a nitro group at the fifth position on the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-4-methyl-5-nitropyridine belongs, are known to undergo reactions with various organic and inorganic compounds .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The nitro group in the compound can migrate from one position to another through a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of various organic compounds . For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Result of Action
The compound’s reactions could result in the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions are often carried out in organic solvents . The temperature of the reaction environment can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . The compound’s interactions with enzymes such as palladium catalysts facilitate these reactions, highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been observed to affect cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, in Suzuki-Miyaura coupling reactions, the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds . This interaction is crucial for the compound’s role in organic synthesis and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been identified, indicating the importance of dosage regulation in experimental settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methyl-5-nitropyridine can be synthesized through several methods. One common method involves the bromination of 4-methyl-5-nitropyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Another method involves the nitration of 2-bromo-4-methylpyridine. This reaction uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents. The reaction is conducted at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The bromination and nitration reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of automated systems and real-time monitoring helps in maintaining consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Suzuki-Miyaura Coupling: The compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSCN). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol (EtOH) at elevated temperatures.
Reduction: Iron powder and hydrochloric acid are commonly used as reducing agents. The reaction is conducted at moderate temperatures with continuous stirring.
Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate (Pd(OAc)2) and phosphine ligands are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-substituted-4-methyl-5-nitropyridines.
Reduction: The major product is 2-bromo-4-methyl-5-aminopyridine.
Suzuki-Miyaura Coupling: The major products are biaryl compounds with various substituents on the pyridine ring.
Scientific Research Applications
2-Bromo-4-methyl-5-nitropyridine is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Bromo-4-methyl-5-nitropyridine can be compared with other similar compounds such as:
2-Bromo-5-nitropyridine: Lacks the methyl group at the fourth position, making it less sterically hindered.
2-Bromo-4-methylpyridine: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
4-Methyl-5-nitropyridine: Lacks the bromine atom, making it less versatile in cross-coupling reactions.
The presence of both the bromine and nitro groups in this compound makes it a unique and versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
2-bromo-4-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYUAHGEDKTDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323367 | |
Record name | 2-Bromo-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-47-5 | |
Record name | 2-Bromo-4-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23056-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methyl-5-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23056-47-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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